molecular formula C9H19N3O4 B1675793 Lysinoalanine, (S,S)- CAS No. 23250-50-2

Lysinoalanine, (S,S)-

Numéro de catalogue: B1675793
Numéro CAS: 23250-50-2
Poids moléculaire: 233.27 g/mol
Clé InChI: IMSOBGJSYSFTKG-BQBZGAKWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Lysinoalanine, (S,S)- is a toxic compound in processed proteinaceous foods.

Applications De Recherche Scientifique

Food Science Applications

Formation and Impact in Food Processing

Lysinoalanine is primarily formed during the alkaline treatment of food proteins, which is a common practice in food processing to enhance solubility and functional properties of proteins. The formation of lysinoalanine crosslinks can adversely affect the nutritional value of food products. Studies have shown that lysinoalanine formation increases with higher pH levels and extended exposure times, leading to reduced digestibility and nutritional quality, particularly in rodent models .

Mapping Lysinoalanine in Food Systems

Recent advancements have focused on characterizing lysinoalanine crosslinks using mass spectrometry techniques. Researchers have engineered synthetic peptide models to study the fragmentation patterns of lysinoalanine, providing insights into its formation mechanisms and potential impacts on food quality . This approach allows for more precise mapping of lysinoalanine in real food samples, which is crucial for understanding its role in protein-based food alternatives .

Nutritional Research

Nutritional Value Assessment

Research has demonstrated that lysinoalanine's presence can significantly affect the nutritional availability of amino acids. In animal studies, it was found that lysinoalanine is poorly utilized by rats, leading to nephrocytomegaly in a significant number of subjects fed diets containing this compound . Conversely, while it decreases the availability of lysine in rodents, it has been suggested that it may enhance nutritional quality for ruminants .

Mechanisms of Formation

The mechanism behind lysinoalanine formation involves a two-step process: first, the elimination of cysteine and serine residues under alkaline conditions leads to a dehydroalanine intermediate; second, this intermediate reacts with the epsilon-NH2 group of lysine to form the crosslink . Understanding these mechanisms is essential for developing strategies to minimize undesirable effects during food processing.

Microbiological Applications

Antimicrobial Properties

Lysinoalanine has been implicated in the structure and function of antimicrobial peptides. Its formation is associated with certain naturally occurring antimicrobial proteins like duramycin and nisin, which exhibit enhanced activity due to their structural characteristics influenced by crosslinking . This aspect opens avenues for exploring lysinoalanine as a target for developing new antimicrobial agents.

Post-Translational Modifications

In spirochete bacteria such as Treponema denticola and Borreliella burgdorferi, lysinoalanine crosslinks are critical for motility and stability of flagellar structures. Studies indicate that these crosslinks are conserved across various species within the phylum, suggesting potential targets for spirochete-specific antimicrobials . The conservation of this modification across species highlights its importance in bacterial physiology.

Case Studies

Study Focus Findings Implications
Mapping in Food SystemsEngineered synthetic peptides showed specific fragmentation patterns associated with lysinoalanineImproved understanding of protein modifications during processing
Nutritional Impact on AnimalsRats fed with diets containing lysinoalanine exhibited reduced growth and health issuesHighlights risks associated with dietary intake of processed proteins
Antimicrobial ActivityLysinoalanine's role in antimicrobial peptides enhances their effectivenessPotential for developing new antimicrobial therapies targeting spirochetes

Propriétés

Numéro CAS

23250-50-2

Formule moléculaire

C9H19N3O4

Poids moléculaire

233.27 g/mol

Nom IUPAC

(2S)-2-amino-6-[[(2S)-2-amino-2-carboxyethyl]amino]hexanoic acid

InChI

InChI=1S/C9H19N3O4/c10-6(8(13)14)3-1-2-4-12-5-7(11)9(15)16/h6-7,12H,1-5,10-11H2,(H,13,14)(H,15,16)/t6-,7-/m0/s1

Clé InChI

IMSOBGJSYSFTKG-BQBZGAKWSA-N

SMILES

C(CCNCC(C(=O)O)N)CC(C(=O)O)N

SMILES isomérique

C(CCNC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N

SMILES canonique

C(CCNCC(C(=O)O)N)CC(C(=O)O)N

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Lysinoalanine, (S,S)-;  N6-Lysino-L-alanine;  Lysine, N6-(2-amino-2-carboxyethyl)-, L,L-; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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